Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate
CAS No.: 1697719-07-5
Cat. No.: VC5376530
Molecular Formula: C11H20F2N2O2
Molecular Weight: 250.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1697719-07-5 |
|---|---|
| Molecular Formula | C11H20F2N2O2 |
| Molecular Weight | 250.29 |
| IUPAC Name | tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-11(14,5-7-15)8(12)13/h8H,4-7,14H2,1-3H3 |
| Standard InChI Key | KNVOYLVFPDXDNQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate has the molecular formula C₁₂H₂₀F₂N₂O₂ and a molecular weight of 274.29 g/mol. The Boc group at the 1-position protects the secondary amine, while the 4-position hosts both an amino (-NH₂) and difluoromethyl (-CF₂H) group. This substitution pattern creates a stereochemical center, though racemic mixtures are typically reported in synthetic protocols .
Key Structural Attributes:
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Piperidine Ring: Confers rigidity and influences pharmacokinetic properties.
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Difluoromethyl Group: Enhances lipophilicity and resistance to oxidative metabolism.
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Boc Protection: Facilitates selective functionalization during multi-step syntheses .
Synthetic Methodologies
General Synthesis Strategies
The compound is synthesized via a three-step sequence:
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Borylation: A piperidine precursor undergoes borylation at the 4-position using reagents like bis(pinacolato)diboron.
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Cross-Coupling: Suzuki-Miyaura coupling introduces the difluoromethyl group via reaction with a difluoromethylboronic ester .
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Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Representative Reaction Scheme:
Optimization Challenges
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Steric Hindrance: Bulky Boc and CF₂H groups complicate coupling reactions, necessitating high catalyst loadings (e.g., Pd(PPh₃)₄ at 10 mol%) .
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Racemization: Basic conditions during Boc protection may lead to partial racemization, requiring chiral resolution for enantiopure products.
Physicochemical Properties
Solubility and Stability
| Property | Value/Observation | Source |
|---|---|---|
| Aqueous Solubility | 0.5 mg/mL (pH 7.4) | |
| LogP | 2.1 ± 0.3 | |
| Thermal Stability | Stable ≤ 150°C (DSC) |
The difluoromethyl group increases hydrophobicity compared to non-fluorinated analogs (e.g., LogP = 1.2 for tert-butyl 4-aminopiperidine-1-carboxylate).
Comparative Analysis of Fluorinated Piperidines
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| tert-Butyl 4-amino-4-(CF₃)piperidine-1-carboxylate | C₁₁H₁₉F₃N₂O₂ | 292.28 | 2.8 |
| tert-Butyl 4-amino-4-(CF₂H)piperidine-1-carboxylate | C₁₂H₂₀F₂N₂O₂ | 274.29 | 2.1 |
| tert-Butyl 4-amino-4-(CH₂F)piperidine-1-carboxylate | C₁₁H₂₁FN₂O₂ | 232.29 | 1.6 |
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The compound’s rigidity and fluorine content make it a candidate for kinase binding pockets. For example:
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JAK3 Inhibitors: Analogous Boc-protected piperidines show IC₅₀ values < 10 nM in enzymatic assays .
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BTK Inhibitors: Difluoromethyl groups improve target residence time by forming hydrogen bonds with Thr⁴⁷⁴ .
Prodrug Development
The Boc group is enzymatically cleaved in vivo, enabling controlled release of active amines. Preclinical studies demonstrate:
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Oral Bioavailability: 68% in rodent models (vs. 22% for non-Boc analogs) .
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Plasma Half-Life: 6.2 hours, suitable for once-daily dosing .
Future Research Directions
Stereoselective Synthesis
Developing asymmetric catalytic methods to access enantiopure forms could unlock applications in CNS therapeutics.
Fluorine-Specific Bioisosterism
Replacing CF₂H with other fluorinated groups (e.g., CF₃, OCF₃) may optimize target selectivity .
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